

Proper handling and storage procedures for Dasotraline Hydrochloride powder

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Compound of Interest

Compound Name: Dasotraline Hydrochloride

Cat. No.: B023446

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Application Notes & Protocols: Dasotraline Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of **Dasotraline Hydrochloride** powder in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety, maintain compound integrity, and achieve reliable experimental outcomes.

General Information

Dasotraline Hydrochloride (CAS No: 675126-08-6) is the hydrochloride salt form of Dasotraline.[1] It is a triple reuptake inhibitor that potently blocks dopamine, norepinephrine, and serotonin transporters.[2][3] The compound typically presents as a white to off-white solid powder.[4] Due to its potent biological activity and limited toxicological data, it should be handled with care by trained personnel only.[5][6]

Safety and Handling Precautions

Dasotraline Hydrochloride is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410).[7] The full toxicological properties have not been thoroughly investigated.[5] Therefore, strict adherence to safety protocols is mandatory.

2.1 Personal Protective Equipment (PPE) A full complement of PPE must be worn at all times when handling the powder or its solutions:

- Eye Protection: Safety goggles with side shields.[\[7\]](#)
- Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).
- Body Protection: Impervious laboratory coat or clothing.[\[7\]](#)
- Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid dust and aerosol formation.[\[7\]](#) If ventilation is inadequate, a suitable respirator should be used.

2.2 General Handling Practices

- Avoid inhalation of dust and contact with eyes and skin.[\[7\]](#)
- Do not eat, drink, or smoke in areas where the compound is handled.[\[7\]](#)
- Wash hands thoroughly after handling.[\[7\]](#)
- Ensure a safety shower and eyewash station are readily accessible.[\[7\]](#)
- In case of accidental spillage, collect the spillage and decontaminate surfaces with alcohol. Dispose of contaminated material as hazardous waste.[\[7\]](#)

Quantitative Data Summary

The following tables summarize the key physical, chemical, and storage properties of **Dasotraline Hydrochloride**.

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	675126-08-6	[3][7]
Molecular Formula	C ₁₆ H ₁₆ Cl ₃ N	[3]
Molecular Weight	328.66 g/mol	[3]
Appearance	White to Off-White Solid	[4]

| Purity | ≥99% (Varies by supplier) [[6][8] |

Table 2: Solubility Data

Solvent	Solubility	Notes	Reference
DMSO	≥ 31 mg/mL (≥ 94.32 mM)	Use newly opened, anhydrous DMSO as the compound is hygroscopic.	[3][8]

| Water | 1.61 mg/mL (4.90 mM) | Requires sonication and warming to 60°C for dissolution. [[3][8] |

Table 3: Recommended Storage Conditions

Form	Temperature	Duration	Conditions	Reference
Powder	4°C or -20°C	Long-term	Keep container tightly sealed, away from moisture and direct sunlight.	[3] [7] [8]
In Solvent	-80°C	Up to 6 months	Keep container tightly sealed, away from moisture. Aliquot to avoid repeated freeze-thaw cycles.	[2] [3] [8]

| In Solvent | -20°C | Up to 1 month | Keep container tightly sealed, away from moisture. Aliquot to avoid repeated freeze-thaw cycles. |[\[2\]](#)[\[3\]](#)[\[8\]](#) |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol details the preparation of stock solutions in DMSO and water. All solution preparation should be performed in a chemical fume hood.

4.1 Materials

- **Dasotraline Hydrochloride** powder
- Anhydrous DMSO (newly opened)
- Purified water (e.g., Milli-Q)
- Sterile microcentrifuge tubes or cryovials
- Vortex mixer

- Water bath sonicator
- Heating block or water bath set to 60°C
- 0.22 µm sterile syringe filter (for aqueous solutions)

4.2 Procedure for DMSO Stock Solution (e.g., 10 mM)

- Calculate Mass: Determine the mass of **Dasotraline Hydrochloride** powder required. For 1 mL of a 10 mM solution: $\text{Mass} = 10 \text{ mmol/L} \times 1 \times 10^{-3} \text{ L} \times 328.66 \text{ g/mol} = 3.2866 \text{ mg}$
- Weighing: Carefully weigh the calculated amount of powder.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
- Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
- Storage: Aliquot the stock solution into sterile, tightly sealed tubes for storage at -20°C (1 month) or -80°C (6 months).[\[8\]](#)

4.3 Procedure for Aqueous Stock Solution (e.g., 1 mg/mL)

- Weighing: Weigh the desired amount of **Dasotraline Hydrochloride** powder (e.g., 1 mg).
- Dissolution: Add the corresponding volume of purified water (e.g., 1 mL).
- Mixing: To aid dissolution, use a combination of ultrasonic agitation and heating to 60°C.[\[3\]](#)
[\[8\]](#) Mix until the solution is clear.
- Sterilization: Once the solution has cooled to room temperature, filter it through a 0.22 µm sterile syringe filter to sterilize and remove any particulates.[\[8\]](#)
- Storage: Aliquot the sterile solution into appropriate vials for storage. Note the shorter stability of solutions in aqueous buffers compared to DMSO.

Protocol 2: General Guidelines for Analytical Method Development

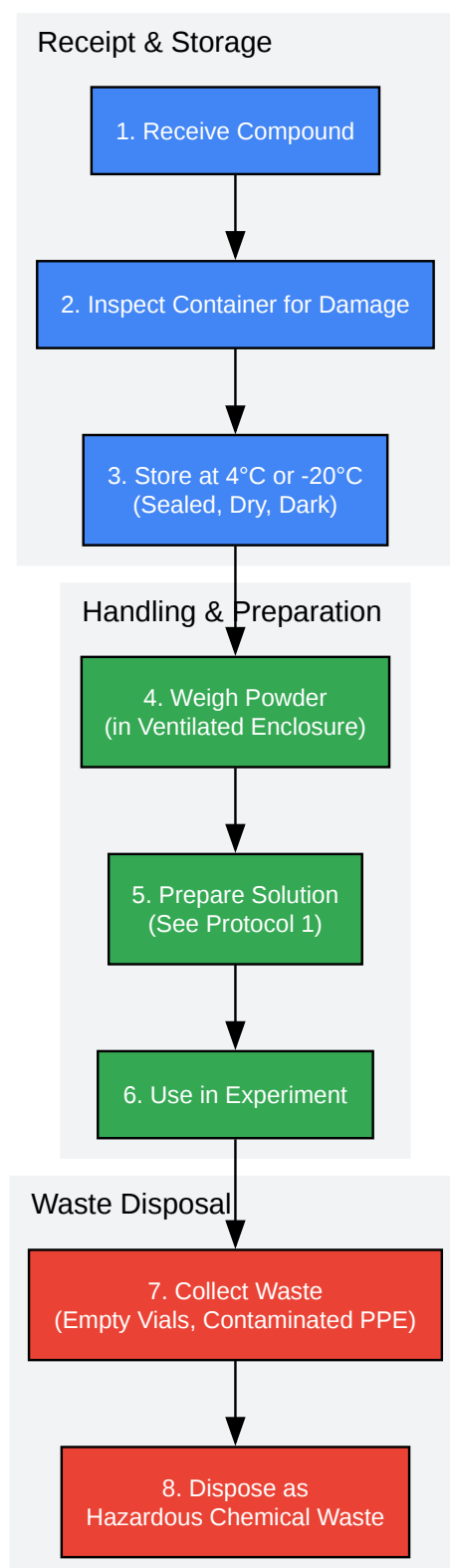
Quantitative analysis of Dasotraline in various matrices is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[9][10] While a specific validated method for the powder must be developed in-house, the following provides a starting point based on related compounds and published literature.[11]

4.4 Suggested HPLC-MS/MS Starting Conditions

- Chromatographic Column: A reverse-phase C18 column (e.g., 150mm x 4.6mm, 4µm particle size).[11]
- Mobile Phase: A gradient of Methanol and an aqueous buffer (e.g., Acetate buffer, pH 4.5) or water with 0.1% formic acid.[11]
- Flow Rate: 1 mL/min.[11]
- Detection:
 - For HPLC-UV: UV detection at approximately 270 nm.[11]
 - For HPLC-MS/MS: Use electrospray ionization (ESI) in positive mode. Monitor for the parent ion and at least two product ions after optimization.
- Standard Curve: Prepare a standard curve from a concentrated stock solution, covering the expected concentration range of the samples. A linearity of $r^2 \geq 0.999$ is desired.[11]
- Method Validation: The developed method must be validated for specificity, linearity, precision, accuracy, and robustness according to standard guidelines.

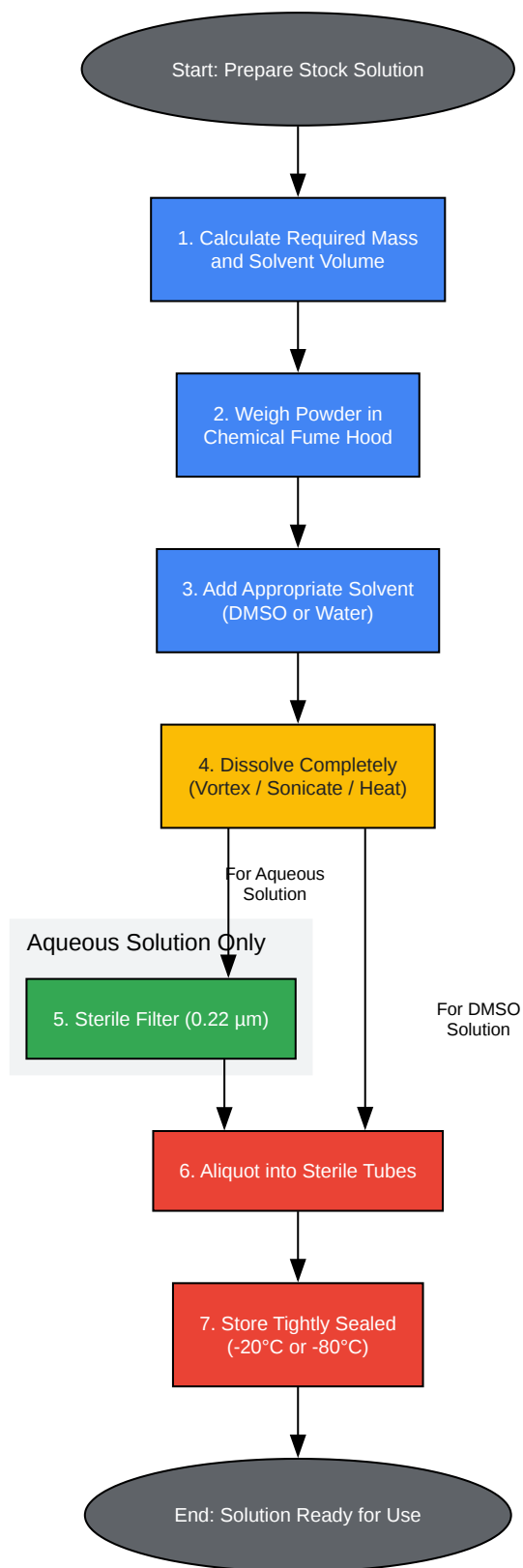
Visual Workflows and Diagrams

The following diagrams illustrate key workflows for handling **Dasotraline Hydrochloride**.



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Caption: Workflow for safe handling of **Dasotraline Hydrochloride** powder from receipt to disposal.



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